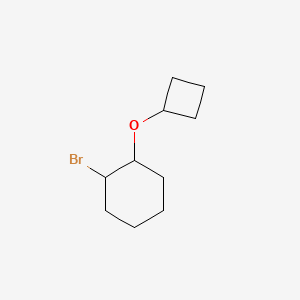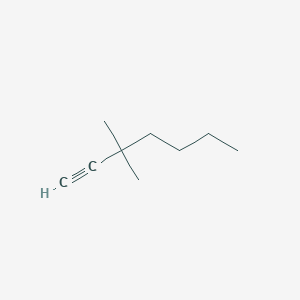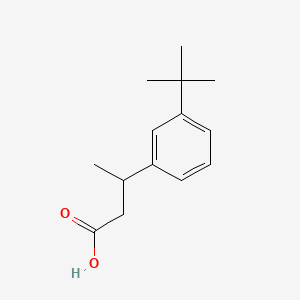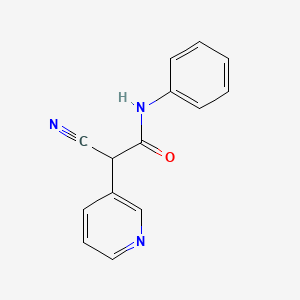
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and amide functional groups makes them valuable intermediates in the synthesis of various heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide can be achieved through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of substituted anilines with ethyl cyanoacetate under solvent-free conditions at elevated temperatures. For example, stirring ethyl cyanoacetate with aniline at 70°C for 6 hours, followed by room temperature stirring overnight, yields the desired cyanoacetamide .
Industrial Production Methods
Industrial production of cyanoacetamides typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent-free methods and the use of catalysts can also be employed to improve the sustainability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano and amide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form pyrrole, pyrazole, and other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Phenacyl Bromide: For cyclization reactions.
Triethylamine: As a base catalyst in cyclization reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, pyrazoles, and imidazoles.
Aplicaciones Científicas De Investigación
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of heterocyclic compounds.
Biology: As a potential bioactive molecule with various biological activities.
Medicine: As a precursor for the development of new therapeutic agents.
Industry: In the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and amide groups can form hydrogen bonds and other interactions with biological macromolecules, leading to potential biological activities. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide include other cyanoacetamides and their derivatives, such as:
- 2-cyano-N-(pyridin-2-yl)acetamide
- 2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactivity compared to other cyanoacetamides. Its combination of phenyl and pyridinyl groups provides distinct electronic and steric properties, making it valuable in the synthesis of novel heterocyclic compounds and potential therapeutic agents .
Propiedades
Fórmula molecular |
C14H11N3O |
|---|---|
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
2-cyano-N-phenyl-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C14H11N3O/c15-9-13(11-5-4-8-16-10-11)14(18)17-12-6-2-1-3-7-12/h1-8,10,13H,(H,17,18) |
Clave InChI |
PBGAZSLQYQMUKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(C#N)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



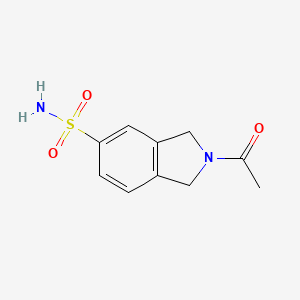

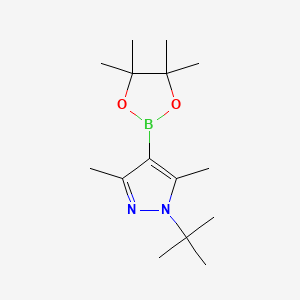
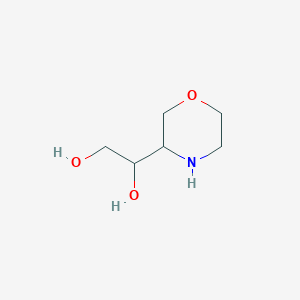


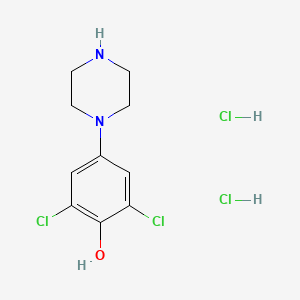
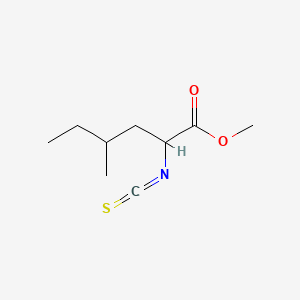
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
